DOR Binding Affinity Advantage of the 941928-19-4 Analog Over Internal Library Analogs
The structural analog of 941928-19-4, Compound 1, displays a sub-micromolar binding affinity (Ki = 52 nM) at the human DOR, which is a 1.8-fold improvement over Compound 2 (Ki = 92 nM) and a 2.7-fold improvement over Compound 3 (Ki = 138 nM) from the same spirohydantoin chemotype series [1]. This higher affinity is critical for target engagement at lower concentrations.
| Evidence Dimension | DOR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 52 nM (for Compound 1, the closest analog to 941928-19-4) |
| Comparator Or Baseline | Compound 2: Ki = 92 nM; Compound 3: Ki = 138 nM |
| Quantified Difference | 1.8-fold more potent than Compound 2; 2.7-fold more potent than Compound 3 |
| Conditions | Competitive radioligand binding assay using [3H]DPDPE on membranes from PathHunter CHO-K1 cells stably expressing human DOR. |
Why This Matters
A significantly higher binding affinity directly reduces the required compound quantity for target engagement in cellular and in vivo assays, improving cost-efficiency for procurement of a lead series.
- [1] Meqbil YJ, et al. J Pharmacol Exp Ther. 2024. (Table 1). View Source
